molecular formula C8H7BrN2O3 B1292582 3-Bromo-4-methyl-5-nitrobenzamide CAS No. 1000343-37-2

3-Bromo-4-methyl-5-nitrobenzamide

Cat. No.: B1292582
CAS No.: 1000343-37-2
M. Wt: 259.06 g/mol
InChI Key: IRAZNFGBZLUEHH-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-5-nitrobenzamide is an organic compound with the molecular formula C8H7BrN2O3 It is a derivative of benzamide, featuring a bromine atom, a methyl group, and a nitro group attached to the benzene ring

Properties

IUPAC Name

3-bromo-4-methyl-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O3/c1-4-6(9)2-5(8(10)12)3-7(4)11(13)14/h2-3H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAZNFGBZLUEHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646657
Record name 3-Bromo-4-methyl-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-37-2
Record name 3-Bromo-4-methyl-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methyl-5-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 4-methylbenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the benzene ring.

    Bromination: The nitrated product is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.

    Purification: The final product, this compound, is purified through recrystallization or chromatography techniques to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to ensure efficient and cost-effective synthesis. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methyl-5-nitrobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the bromine atom.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitro group.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the methyl group.

Major Products Formed

    Substitution: Products such as 3-azido-4-methyl-5-nitrobenzamide or 3-cyano-4-methyl-5-nitrobenzamide.

    Reduction: 3-Bromo-4-methyl-5-aminobenzamide.

    Oxidation: 3-Bromo-4-carboxy-5-nitrobenzamide.

Scientific Research Applications

3-Bromo-4-methyl-5-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methyl-5-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methylbenzamide
  • 3-Bromo-5-nitrobenzamide
  • 4-Methyl-5-nitrobenzamide

Comparison

3-Bromo-4-methyl-5-nitrobenzamide is unique due to the presence of both a bromine atom and a nitro group on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a combination of properties that make it suitable for specific applications in research and industry.

Biological Activity

3-Bromo-4-methyl-5-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C8H8BrN2O3
  • Molecular Weight: 248.06 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular signaling pathways, which can lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • Cytotoxic Effects: The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, leading to cytotoxic effects on target cells .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's effectiveness is often linked to its ability to induce apoptosis and inhibit tumor growth.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HT-29 (Colon)20Inhibition of cell proliferation
A549 (Lung)25Disruption of mitochondrial function

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies and Research Findings

  • Study on Cancer Cell Lines: A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in significant reduction in cell viability in MCF-7 breast cancer cells, with an observed IC50 value of 15 µM. The study attributed this effect to the compound's ability to induce apoptosis through the activation of caspase pathways.
  • Antimicrobial Efficacy: Another research effort focused on the antimicrobial properties of the compound, revealing that it effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 32 µg/mL. This study highlights the potential for developing new antimicrobial therapies based on this compound .
  • Mechanistic Insights: Research exploring the mechanistic aspects of this compound indicated that it interacts with several key signaling pathways involved in cell survival and proliferation. This interaction may lead to enhanced therapeutic efficacy in combination with existing cancer treatments .

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